3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)-
Description
3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- is a heterocyclic compound with the molecular formula C11H10N2This compound belongs to the class of β-carbolines, which are known for their diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
110200-27-6 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-pyridin-2-yl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C16H13N3/c1-2-6-13-11(5-1)12-8-10-18-16(15(12)19-13)14-7-3-4-9-17-14/h1-7,9,19H,8,10H2 |
InChI Key |
PVYSSFUHIAKZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of tryptamine with aldehydes or ketones in the presence of acid catalysts can lead to the formation of the desired β-carboline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced β-carboline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- include:
Harmaline: A β-carboline alkaloid with similar structural features and biological activities.
Norharmane: Another β-carboline compound with comparable properties.
Tryptoline: A related compound with a similar core structure.
Uniqueness
What sets 3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)- apart is its specific substitution pattern and the presence of the pyridinyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
